- Preparation peptidomimetics as antiviral agents with inhibitory activity against 3CL proteases, World Intellectual Property Organization, , ,

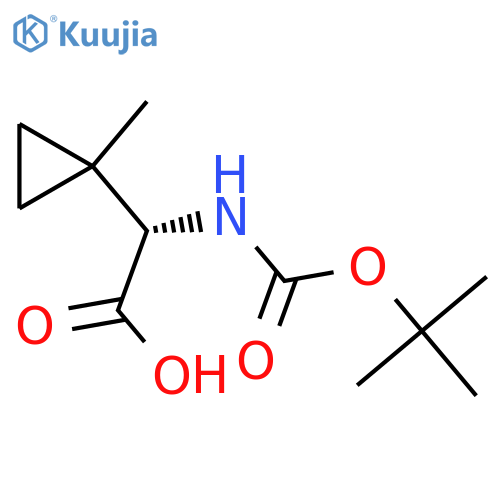

Cas no 928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid)

928758-14-9 structure

商品名:(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

CAS番号:928758-14-9

MF:C11H19NO4

メガワット:229.27286362648

MDL:MFCD29920877

CID:4779946

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 化学的及び物理的性質

名前と識別子

-

- (S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- (S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

- (S)-2-(tert-butoxycarbonylamino)-2-(1-methylcyclopropyl)acetic acid

- (2S)-2-(1-methylcyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

- (αS)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-methylcyclopropaneacetic acid (ACI)

- (S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

-

- MDL: MFCD29920877

- インチ: 1S/C11H19NO4/c1-10(2,3)16-9(15)12-7(8(13)14)11(4)5-6-11/h7H,5-6H2,1-4H3,(H,12,15)(H,13,14)/t7-/m1/s1

- InChIKey: YIVOXOHBBPCXTC-SSDOTTSWSA-N

- ほほえんだ: [C@H](C1(CC1)C)(C(=O)O)NC(=O)OC(C)(C)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 5

- 複雑さ: 302

- 疎水性パラメータ計算基準値(XlogP): 1.7

- トポロジー分子極性表面積: 75.6

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-10g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 95% | 10g |

$5270 | 2023-09-07 | |

| abcr | AB543618-100 mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |

928758-14-9 | 100mg |

€1459.90 | 2023-06-14 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC11417-5g |

(S)-2-((tert-butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 95% | 5g |

$3150 | 2023-09-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-100mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 98% | 100mg |

¥10231.00 | 2024-04-25 | |

| 1PlusChem | 1P01XF2L-250mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 250mg |

$2055.00 | 2024-04-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1685108-250mg |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 98% | 250mg |

¥20328.00 | 2024-04-25 | |

| abcr | AB543618-100mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid; . |

928758-14-9 | 100mg |

€500.00 | 2025-02-21 | ||

| Ambeed | A479829-1g |

(S)-2-((tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid |

928758-14-9 | 97% | 1g |

$1544.0 | 2024-08-02 | |

| 1PlusChem | 1P01XF2L-1g |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 1g |

$3684.00 | 2024-04-20 | |

| 1PlusChem | 1P01XF2L-100mg |

(S)-2-((t-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)aceticacid |

928758-14-9 | 95% | 100mg |

$1052.00 | 2024-04-20 |

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Reagents: Sodium carbonate Solvents: 1,4-Dioxane , Water ; 12 h, 25 °C

リファレンス

ごうせいかいろ 2

はんのうじょうけん

リファレンス

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, World Intellectual Property Organization, , ,

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 18 h, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

リファレンス

- Resensitizing daclatasvir-resistant hepatitis C variants by allosteric modulation of NS5A, Nature (London, 2015, 527(7577), 245-248

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 0 - 5 °C; 10 min, 0 °C; 50 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine ; cooled; 20 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Triethylamine ; cooled; 20 h, rt

1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, cooled

リファレンス

- Preparation of substituted azoles and their use as hepatitis C virus inhibitors, United States, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Catalysts: Lead tetraacetate Solvents: Methanol , Dichloromethane ; 5 min, 0 - 5 °C; 10 min, 0 °C; 50 min, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt

1.4 Reagents: Triethylamine Solvents: Methanol ; cooled

1.5 rt; 20 h, rt

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.3 Reagents: Hydrochloric acid Solvents: Water ; 20 h, rt

1.4 Reagents: Triethylamine Solvents: Methanol ; cooled

1.5 rt; 20 h, rt

1.6 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt

リファレンス

- Preparation of linked bis-1H-imidazoles, bis-1H-benzimidazoles and analogs end-capped with amino acid or peptide derivatives as NS5A synergists and their anti-HCV synergist combinations with an NS5A-targeting compound, United States, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water ; 4 - 48 h, rt

リファレンス

- Practical and efficient method for amino acid derivatives containing β-quaternary center: Application toward synthesis of hepatitis C virus NS3 serine protease inhibitors, Tetrahedron Letters, 2007, 48(36), 6343-6347

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Raw materials

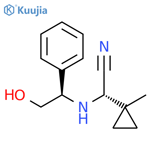

- Cyclopropaneacetonitrile, α-[[(1R)-2-hydroxy-1-phenylethyl]amino]-1-methyl-, (αS)-

- Di-tert-butyl dicarbonate

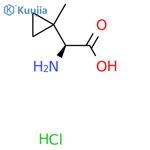

- (2S)-2-Amino-2-(1-methylcyclopropyl)acetic acid hydrochloride

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid Preparation Products

(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid 関連文献

-

1. Back matter

-

Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511

-

Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115

928758-14-9 ((S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid) 関連製品

- 1095069-23-0({1-[5-fluoro-2-(3-fluorophenoxy)phenyl]ethyl}(methyl)amine)

- 2228480-44-0([2-(5-Chloro-2,3-dimethoxyphenyl)propan-2-yl](methyl)amine)

- 2229391-34-6(3-(aminomethyl)-4-{(tert-butoxy)carbonyl(methyl)amino}pentanoic acid)

- 331253-68-0(4-Formylphenyl naphthalene-1-carboxylate)

- 870063-45-9(2-ethyl-3-Pyridinemethanamine)

- 2680729-87-5(tert-butyl N-(2-chloro-4,6-dimethylpyridin-3-yl)carbamate)

- 1183703-91-4(4-Bromo-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole)

- 1088205-08-6(3,3'-Bis(2-ethylhexyl)-2,2'-bithiophen)

- 1049473-85-9(2,2-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide)

- 2733483-70-8(3-(3-Hydroxyoxetan-3-yl)benzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:928758-14-9)(S)-2-((Tert-Butoxycarbonyl)amino)-2-(1-methylcyclopropyl)acetic acid

清らかである:99%

はかる:1g

価格 ($):1390.0